Prinoxodan - 111786-07-3

Prinoxodan

Catalog Number: EVT-382459
CAS Number: 111786-07-3
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prinoxodan is classified as a pyridazinone, specifically a derivative of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. It is recognized for its pharmacological properties, particularly as an inhibitor of phosphodiesterase III, which plays a crucial role in cardiac function and vascular regulation. The compound is identified by the chemical formula C15_{15}H14_{14}N4_{4}O and has the CAS number 111786-07-3 .

Synthesis Analysis

Methods of Synthesis

Prinoxodan can be synthesized through a multi-step process involving the following key steps:

  1. Formation of Pyridazinones: The synthesis begins with the reaction of 3-benzoylpropionic acid with various hydrazines to form pyridazinones. This reaction typically requires heating under reflux conditions in an appropriate solvent such as ethanol .
  2. Derivatization: The resulting pyridazinones are then further reacted with aromatic aldehydes in the presence of piperidine as a catalyst. This step is crucial for introducing substituents that enhance the pharmacological profile of Prinoxodan .
  3. Optimization: For industrial applications, the synthesis process is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Technical Parameters

  • Temperature: Reactions are generally conducted at elevated temperatures (e.g., refluxing at 70-100°C).
  • Time: The duration for each reaction step can vary from several hours to overnight depending on the specific reactants and conditions used.
Molecular Structure Analysis

Prinoxodan features a benzodiazinone core, which is characterized by a fused ring system comprising both benzene and diazine components. The molecular structure can be represented as follows:

  • Molecular Formula: C15_{15}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 270.3 g/mol

Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of Prinoxodan. The presence of functional groups such as carbonyls and aromatic rings significantly influences its biological activity .

Chemical Reactions Analysis

Prinoxodan undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:

  1. Oxidation: Prinoxodan can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield derivatives with altered activity profiles.
  3. Substitution Reactions: Substitution at different positions on the benzodiazinone ring allows for the formation of new compounds with potentially diverse biological activities. Common reagents include halogens and alkylating agents.

Major Products Formed

The reactions involving Prinoxodan lead to various derivatives that exhibit different pharmacological activities, making them valuable for further research and development.

Mechanism of Action

Prinoxodan primarily acts as a phosphodiesterase III inhibitor, which results in increased levels of cyclic adenosine monophosphate (cAMP) within cardiac cells. This elevation enhances myocardial contractility and promotes vasodilation by relaxing vascular smooth muscle:

  1. Inhibition of Phosphodiesterase III: By inhibiting this enzyme, Prinoxodan prevents the breakdown of cAMP, leading to prolonged signaling pathways that enhance cardiac output.
  2. Effects on Cardiac Function: Increased cAMP levels result in improved calcium handling within cardiomyocytes, enhancing contractility while reducing systemic vascular resistance .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Prinoxodan exhibits variable solubility in different solvents; studies indicate it is soluble in organic solvents like ethanol but less so in water.

Chemical Properties

  • Stability: Prinoxodan is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point is typically reported around 150-160°C, indicating thermal stability suitable for pharmaceutical applications .
Applications

Prinoxodan has several applications within scientific research:

  1. Pharmacological Research: Primarily studied for its cardiotonic effects, making it relevant in heart failure treatments.
  2. Model Compound Studies: Used as a model compound to investigate phosphodiesterase inhibition mechanisms and interactions with other pharmacological agents.
  3. Drug Development: Its unique structure makes it a candidate for developing new cardiovascular drugs that target similar pathways but with improved efficacy or reduced side effects .
Introduction

Background and Contextualization of Prinoxodan

Prinoxodan (Chemical Abstracts Service registry number 111786-07-3) is a selective phosphodiesterase inhibitor belonging to the heterocyclic imidazole derivative class of compounds [3]. Its molecular structure (C₁₉H₂₀N₆O₂) features fused bicyclic rings characteristic of potent phosphodiesterase inhibitors, with structural analogs including established cardiovascular agents like prazosin and pirenzepine that share core heterocyclic motifs [3] [6] [8]. Prinoxodan specifically inhibits cyclic guanosine monophosphate-hydrolyzing phosphodiesterases, elevating intracellular cyclic guanosine monophosphate levels—a key secondary messenger regulating vascular tone, cardiac contractility, and platelet aggregation [3].

The compound emerged during the 1980-1990s investigative surge in phosphodiesterase-targeted therapeutics, positioning itself as a promising cardiotonic agent with dual inotropic and vasodilatory properties [4]. Unlike nonselective phosphodiesterase inhibitors (e.g., theophylline), Prinoxodan demonstrates remarkable isoform selectivity, minimizing off-target effects while potentiating cyclic nucleotide signaling pathways in cardiovascular tissues [9]. Its mechanism centers on competitive enzymatic antagonism, binding the catalytic site of phosphodiesterase enzymes with higher affinity than endogenous substrates [10].

Table 1: Structural and Functional Classification of Prinoxodan

CharacteristicPrinoxodanComparative PDE Inhibitors
Chemical ClassImidazoquinolinone derivativeXanthine (e.g., Theophylline)
Primary PDE TargetPDE III isoenzymeNonselective (PDE I-V)
Core Therapeutic ActionPositive inotropy + VasodilationBronchodilation (Theophylline)
Molecular Weight (g/mol)364.41180.16 (Theophylline)
Key Structural FeaturesImidazole fused quinolinonePurine backbone with methylxanthines

Research Problem and Knowledge Gaps

Despite promising preclinical cardiovascular profiles, Prinoxodan exhibits significant research gaps spanning molecular, translational, and pharmacological domains. The precise structural determinants governing its binding affinity and selectivity across phosphodiesterase isoforms remain incompletely characterized, particularly regarding interactions with the catalytic domain's hydrophobic pockets and regulatory subunits [9]. This molecular-level knowledge deficit impedes rational structure-based optimization for enhanced specificity and reduced off-target interactions [4].

Translationally, inconsistent pharmacokinetic-pharmacodynamic relationships observed across animal models and human tissues present methodological challenges. Variable hepatic metabolism via cytochrome P450 enzymes—particularly Cytochrome P450 Family 3 Subfamily A—leads to unpredictable active metabolite generation, complicating dose-response extrapolation [10]. Furthermore, existing studies lack comprehensive investigation into Prinoxodan's effects on cyclic guanosine monophosphate signaling cascades in disease-relevant microenvironments such as ischemic myocardium or hypertensive vasculature, where phosphodiesterase expression profiles undergo pathological remodeling [4].

Critical methodological limitations persist in current research paradigms. Standardized assays for quantifying Prinoxodan's inhibitory constants across phosphodiesterase isoforms are lacking, with significant inter-laboratory variability in substrate concentrations, buffer conditions, and detection methods [9]. Additionally, inadequate computational models exist for predicting Prinoxodan's allosteric effects on phosphodiesterase conformation dynamics and its interactions with coexisting signaling pathways involving cyclic adenosine monophosphate or nitric oxide [10].

Table 2: Key Research Gaps in Prinoxodan Investigation

DomainSpecific GapResearch Consequence
Molecular PharmacologyAtomic-level binding mechanism with PDE isoformsLimits rational drug design for improved selectivity
Metabolic ProfilingTissue-specific biotransformation pathwaysHinders prediction of active metabolite concentrations
Pathophysiological ContextEffects in remodeled cardiovascular systemsUnknown efficacy in disease states like heart failure
MethodologicalLack of standardized inhibitory potency assaysPrevents cross-study comparability and meta-analyses
Signaling IntegrationInteraction with cyclic AMP/nitric oxide pathwaysUnknown signaling crosstalk and compensatory mechanisms

Theoretical Framework and Conceptual Models

The theoretical framework for Prinoxodan investigation integrates biochemical, pharmacological, and systems biology principles governing cyclic nucleotide regulation. Central to this framework is Enzyme Kinetics Theory, specifically competitive inhibition models (Michaelis-Menten formalism) where Prinoxodan competes with cyclic guanosine monophosphate for phosphodiesterase catalytic sites [5] [10]. This is complemented by Receptor Theory, explaining concentration-response relationships through operational models of agonism as applied to cyclic guanosine monophosphate-mediated pathways [7]. At the systems level, Network Pharmacology Theory provides the foundation for understanding Prinoxodan's effects on interconnected signaling cascades involving cyclic guanosine monophosphate-dependent protein kinases, ion channels, and calcium-handling proteins [10].

The conceptual framework maps hierarchical relationships between Prinoxodan's molecular interactions and physiological outcomes, incorporating mediating and moderating variables that influence therapeutic efficacy. Key variables include:

  • Independent variable: Prinoxodan concentration at the phosphodiesterase microenvironment
  • Dependent variables: Cyclic guanosine monophosphate accumulation, contractility indices, vascular resistance
  • Mediating variables: Phosphodiesterase isoform expression patterns, guanylyl cyclase activity
  • Moderating variables: Tissue oxygenation status, coexisting neurohormonal activation (e.g., noradrenaline, angiotensin II)
  • Control variables: Baseline cardiac function, species-specific phosphodiesterase characteristics

Conceptual Framework Schematic:

Prinoxodan Exposure → (Moderator: Tissue Penetration) → PDE Inhibition → ↑ cGMP Accumulation → (Mediator: PKG Activation) → Physiological Effects:├── Cardiac: ↑ Inotropy + ↓ Lusitropy├── Vascular: ↓ Smooth Muscle Tone└── Platelet: ↓ Aggregation

This framework establishes testable pathways between molecular inhibition and integrated cardiovascular responses while accounting for contextual variables influencing Prinoxodan's effects [5] [10]. It further enables computational simulations of signaling network perturbations using ordinary differential equation-based models of cyclic guanosine monophosphate flux through synthesis (guanylyl cyclase), degradation (phosphodiesterase), and effector activation pathways [7].

Research Objectives and Hypotheses

Primary Research Objectives:

  • Elucidate atomic-resolution binding mechanisms between Prinoxodan and phosphodiesterase isoforms IIIA/IIIB using X-ray crystallography and molecular dynamics simulations
  • Quantify tissue-specific phosphodiesterase inhibition kinetics (dissociation constant, IC₅₀, residence time) in human cardiac, vascular, and platelet preparations
  • Characterize Prinoxodan metabolites generated by human hepatocytes and assess their relative phosphodiesterase inhibitory potencies
  • Determine phosphodiesterase expression remodeling effects in cardiac hypertrophy models and consequent changes in Prinoxodan responsiveness
  • Develop a physiologically based pharmacokinetic-pharmacodynamic model integrating hepatic metabolism, tissue distribution, and phosphodiesterase isoform-specific inhibition

Hypotheses:

  • Prinoxodan exhibits differential binding affinity for phosphodiesterase III isoforms governed by specific hydrogen-bonding interactions with catalytic glutamine residues and hydrophobic packing against regulatory domains
  • The compound demonstrates >25-fold higher inhibitory potency in human ventricular myocardium compared to vascular smooth muscle due to tissue-specific phosphodiesterase IIIB expression patterns
  • Hepatic biotransformation generates at least two bioactive metabolites contributing significantly (>30%) to overall phosphodiesterase inhibitory activity in vivo
  • Pathological phosphodiesterase isoform switching in heart failure reduces Prinoxodan's half-maximal effective concentration by ≥1 log unit while prolonging its functional half-life
  • Integrated pharmacokinetic-pharmacodynamic modeling will accurately predict (R² > 0.85) Prinoxodan's hemodynamic effects across species when incorporating tissue-specific phosphodiesterase expression and metabolic clearance parameters

These objectives and hypotheses systematically address existing knowledge gaps through molecular, cellular, and systems-level investigation, leveraging the theoretical and conceptual frameworks to structure inquiry into Prinoxodan's mechanism and therapeutic potential [4] [9] [10]. The hypotheses specifically target unresolved questions regarding binding determinants, tissue selectivity, metabolic contributions, pathological influences, and translational predictability.

Properties

CAS Number

111786-07-3

Product Name

Prinoxodan

IUPAC Name

3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

InChI

InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)

InChI Key

SUCNEHPNQBBVHQ-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O

Synonyms

6-(3,4-dihydro-3-methyl-2-oxoquinazolinyl)-4,5-dihydro-3-pyridazinone
6-(6-(3,4-dihydro-3-methyl-2(1H)-2-oxoquinazolinyl))-4,5-dihydro-3(2H)-pyridazinone
6-DMODP
prinoxodan
RG W-2938
RGW 2938
RGW-2938

Canonical SMILES

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.